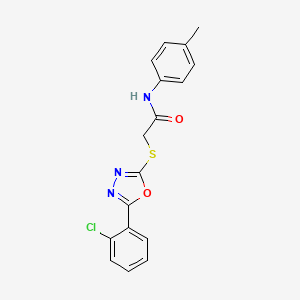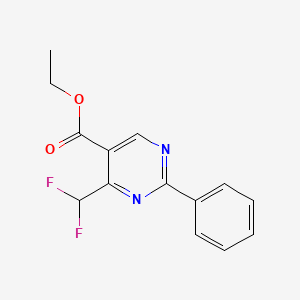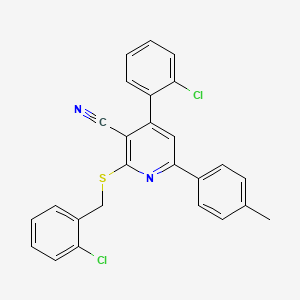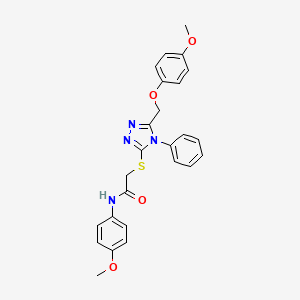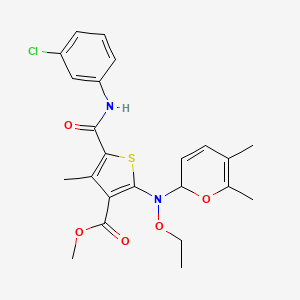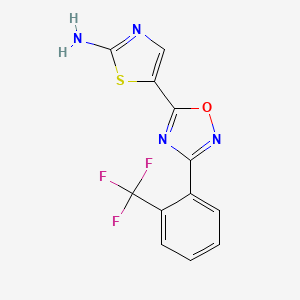
5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the oxadiazole intermediate with a thioamide in the presence of a suitable catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
科学研究应用
5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Interacting with DNA: The compound may bind to DNA, affecting gene expression and cellular functions.
Modulating Receptor Activity: It can interact with cellular receptors, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
5-(3-(Trifluoromethyl)phenyl)thiazol-2-amine: This compound shares a similar structure but lacks the oxadiazole ring.
5-(3-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine: This compound has a similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
The presence of both the oxadiazole and thiazole rings, along with the trifluoromethyl group, makes 5-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine unique
属性
分子式 |
C12H7F3N4OS |
|---|---|
分子量 |
312.27 g/mol |
IUPAC 名称 |
5-[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H7F3N4OS/c13-12(14,15)7-4-2-1-3-6(7)9-18-10(20-19-9)8-5-17-11(16)21-8/h1-5H,(H2,16,17) |
InChI 键 |
BZPAIPAWNRKMMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(S3)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
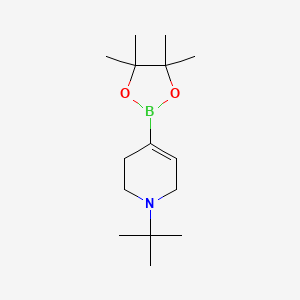
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)

